Cas no 2137787-85-8 (Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide)

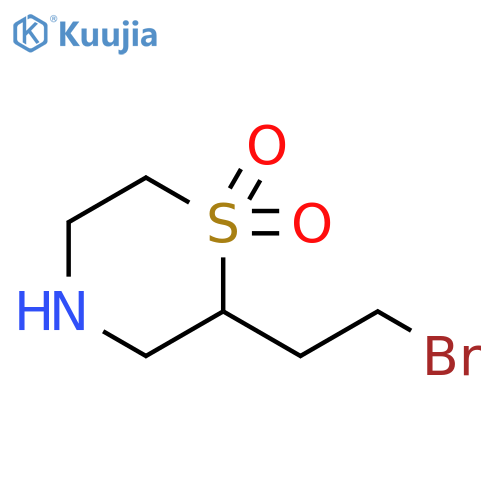

2137787-85-8 structure

商品名:Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide

CAS番号:2137787-85-8

MF:C6H12BrNO2S

メガワット:242.133979797363

CID:5257980

Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide

-

- インチ: 1S/C6H12BrNO2S/c7-2-1-6-5-8-3-4-11(6,9)10/h6,8H,1-5H2

- InChIKey: SIOJEZNGVYPDCX-UHFFFAOYSA-N

- ほほえんだ: N1CCS(=O)(=O)C(CCBr)C1

Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-388011-0.25g |

2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |

2137787-85-8 | 95.0% | 0.25g |

$1366.0 | 2025-03-16 | |

| Enamine | EN300-388011-2.5g |

2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |

2137787-85-8 | 95.0% | 2.5g |

$2912.0 | 2025-03-16 | |

| Enamine | EN300-388011-0.5g |

2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |

2137787-85-8 | 95.0% | 0.5g |

$1426.0 | 2025-03-16 | |

| Enamine | EN300-388011-0.05g |

2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |

2137787-85-8 | 95.0% | 0.05g |

$1247.0 | 2025-03-16 | |

| Enamine | EN300-388011-0.1g |

2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |

2137787-85-8 | 95.0% | 0.1g |

$1307.0 | 2025-03-16 | |

| Enamine | EN300-388011-1.0g |

2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |

2137787-85-8 | 95.0% | 1.0g |

$1485.0 | 2025-03-16 | |

| Enamine | EN300-388011-10.0g |

2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |

2137787-85-8 | 95.0% | 10.0g |

$6390.0 | 2025-03-16 | |

| Enamine | EN300-388011-5.0g |

2-(2-bromoethyl)-1lambda6-thiomorpholine-1,1-dione |

2137787-85-8 | 95.0% | 5.0g |

$4309.0 | 2025-03-16 |

Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

2137787-85-8 (Thiomorpholine, 2-(2-bromoethyl)-, 1,1-dioxide) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量